molecular formula C20H19N3O B10993774 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B10993774
M. Wt: 317.4 g/mol
InChI Key: CUAKYRLEEFWSRT-UHFFFAOYSA-N
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Description

Structural Comparisons:

  • Indole-2-carboxamide :

    • Simpler structure (C9H8N2O vs. C20H19N3O).
    • Carboxamide at position 2 instead of 6.
    • Lacks the ethyl-linked indole substituent.
  • 2-Fluoro-1-methylindole-6-carboxamide :

    • Fluorine substitution at position 2 introduces electronegativity.
    • Smaller molecular weight (192.19 g/mol vs. 317.4 g/mol).
    • Single indole ring vs. bis-indole system.

Key Differences in Physicochemical Properties:

Property Target Compound Indole-2-carboxamide 2-Fluoro Derivative
Melting Point Not reported 245–247°C 198–200°C
Solubility Low (hydrophobic bis-indole) Moderate in DMSO High in polar solvents
Conformational Flexibility High (flexible ethyl bridge) Low (rigid single ring) Moderate (fluorine hindrance)

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H19N3O/c1-22-11-8-16-6-7-17(14-19(16)22)20(24)21-10-13-23-12-9-15-4-2-3-5-18(15)23/h2-9,11-12,14H,10,13H2,1H3,(H,21,24)

InChI Key

CUAKYRLEEFWSRT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Indole Nitrogen Protection and Methylation

Initial steps focus on protecting the indole nitrogen to direct subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) achieves 99% yield for Boc protection (Scheme 1). Subsequent methylation of the 6-carboxylate group is accomplished using methyl iodide in DMF, though the provided data emphasizes methyl ester formation during initial synthesis.

Key Reaction Conditions

ParameterValue
ReagentBoc₂O (1.05 eq)
CatalystDMAP (0.1 eq)
SolventTHF
Temperature20°C
Yield99%

Carboxylate Group Activation

Hydrolysis of the methyl ester to the carboxylic acid is achieved using lithium hydroxide in THF/water. Subsequent activation with thionyl chloride converts the acid to its acyl chloride, though modern protocols favor carbodiimide-based coupling agents.

Preparation of 2-(1H-Indol-1-yl)ethylamine

Indole Alkylation Strategies

Direct N-alkylation of indole with 2-bromoethylamine hydrobromide in DMF using NaH as base yields the desired amine, though competing C3-alkylation reduces efficiency (typical yields: 45–60%). Alternative approaches include:

  • Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple indole with 2-aminoethanol (yields: 68–72%)

  • Reductive Amination : Reaction of indole-1-acetaldehyde with ammonium acetate and sodium cyanoborohydride (yields: 55–65%)

Amide Bond Formation

Coupling Reagent Optimization

Activated 1-methyl-1H-indole-6-carboxylic acid reacts with 2-(1H-indol-1-yl)ethylamine using:

Reagent SystemSolventTemp (°C)Yield
HATU/DIPEADMF2582%
EDCl/HOBtCH₂Cl₂0→2576%
T3P®EtOAc4085%

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) demonstrates superior efficiency due to its rapid activation kinetics.

Direct Aminolysis of Methyl Esters

Heating methyl 1-methyl-1H-indole-6-carboxylate with excess 2-(1H-indol-1-yl)ethylamine in toluene at 110°C for 48 hours achieves 67% yield. Microwave-assisted conditions (150°C, 30 min) improve yield to 74% while reducing reaction time.

Critical Analysis of Methodologies

Bromination Side Reactions

Uncontrolled bromination at the indole 3-position occurs when using N-bromosuccinimide (NBS) in DMF, as evidenced by competing pathways:

EntryNBS EquivTemp (°C)3-Bromo ByproductYield Target
11.0-60→2012%53%
21.22028%41%

Low temperatures (-60°C) suppress electrophilic aromatic substitution at C3, favoring desired N-alkylation.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate product isolation. Ethyl acetate balances solubility and workup feasibility, particularly when using T3P® as the coupling agent.

Industrial-Scale Considerations

Catalytic Methylation

Nickel-catalyzed C-N methylation using methyl boronic acid reduces reliance on hazardous methyl halides. Pilot studies show 89% yield for 1-methylindole synthesis under these conditions.

Continuous Flow Aminolysis

Microreactor systems achieve 98% conversion in 8 minutes versus 24 hours in batch processes, demonstrating potential for large-scale production.

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety (-CONH-) undergoes typical nucleophilic acyl substitution and hydrolysis reactions:

Reaction Type Conditions Products Source
Acidic HydrolysisHCl/H₂O, reflux1-Methyl-1H-indole-6-carboxylic acid + Ethylamine derivative,
Basic HydrolysisNaOH (aq.), ΔSodium salt of carboxylic acid + Amine,
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated carboxamide derivatives

Key Insight : Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the leaving group and basic conditions promoting nucleophilic attack by hydroxide ions.

Indole Ring Reactivity

The indole rings participate in electrophilic substitution, particularly at the C3 position (most reactive site):

Reaction Type Conditions Products Source
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitroindole derivative ,
SulfonationH₂SO₄, SO₃3-Sulfoindole derivative
Friedel-Crafts AcylationAlCl₃, RCOCl3-Acylated indole derivative,

Mechanistic Note : The ethylamino linker and methyl group may sterically hinder substitution at adjacent positions, directing reactivity to the C3 site.

Ethylamino Linker Reactivity

The -NH-CH₂-CH₂- group enables alkylation and oxidation:

Reaction Type Conditions Products Source
AlkylationR-X, K₂CO₃, DMSOTertiary amine derivatives ,
OxidationKMnO₄, H⁺/ΔImine or ketone intermediates

Example : Reaction with methyl iodide in DMSO yields N-methylated products, enhancing lipophilicity .

Cycloaddition Reactions

The indole ring’s π-electron system participates in [4+2] Diels-Alder reactions:

Dienophile Conditions Products Source
Maleic anhydrideToluene, ΔTetrahydrocarbazole adducts
Acetylene derivativesCu(I) catalysisPolycyclic indole frameworks

Application : These reactions are pivotal for synthesizing complex heterocycles with potential bioactivity .

Functional Group Interconversion

The carboxamide group can be converted to other functionalities:

Reaction Type Conditions Products Source
Reduction (LiAlH₄)Dry THF, 0°C → RTCorresponding amine derivative
Conversion to nitrilePCl₅, Δ → NH₃Indole-6-carbonitrile

Metal Coordination

The compound acts as a ligand for transition metals via its nitrogen atoms:

Metal Salt Conditions Complex Structure Source
Cu(II) acetateMeOH, RTOctahedral Cu complex with N,N-donor sites
Pd(II) chlorideDCM, refluxSquare-planar Pd complex

Significance : Metal complexes may enhance antitumor activity by facilitating DNA intercalation .

Scientific Research Applications

Structural Information

  • Molecular Formula : C20_{20}H19_{19}N3_3O
  • Molecular Weight : 317.4 g/mol
  • CAS Number : 1324057-80-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide. Research indicates that indole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.

Case Study: In Vitro Antiproliferative Activity

A study conducted on several indole derivatives demonstrated their effectiveness against various cancer cell lines. The compound exhibited significant antiproliferative activity, with IC50 values indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory effects. This compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antibacterial properties of indole derivatives have been documented in various studies. This compound has shown activity against multiple bacterial strains.

Comparative Study on Antibacterial Efficacy

In a comparative analysis, this compound demonstrated similar or superior antibacterial activity compared to standard antibiotics such as ceftriaxone, with effective minimum inhibitory concentrations reported .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis and inhibits cell proliferation
Anti-inflammatoryInhibits COX enzymes and pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth

Table 2: Comparative Antibacterial Activity

CompoundBacterial Strain TestedMIC (µg/mL)Reference
N-[2-(1H-indol-1-yl)ethyl]-...E. faecalis40
CeftriaxoneP. aeruginosa50
Compound XS. typhi30

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H16N2O\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}

The presence of the indole moiety is crucial for its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxicity of indole derivatives against MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating their potency as anticancer agents. Specifically, derivatives with modifications on the indole structure showed enhanced activity compared to their parent compounds .

CompoundCell LineIC50 (µM)
This compoundMCF-75.39
Similar Indole DerivativeHCT-1163.5

The mechanisms through which this compound exerts its effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
  • ROS Formation : Reactive oxygen species (ROS) generation has been implicated in the compound's ability to induce apoptosis.
  • Protein Kinase Inhibition : Indole derivatives have been identified as potential inhibitors of key protein kinases such as VEGFR-2, which plays a vital role in tumor angiogenesis .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies demonstrated that related indole compounds exhibited superior inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy
A well-diffusion method was employed to assess the antimicrobial properties of various indole derivatives, revealing that those with structural similarities to this compound displayed significant inhibition zones compared to control groups .

Q & A

Q. What statistical methods address batch-to-batch variability in biological activity data?

  • Approach : Use mixed-effects models to account for random variables (e.g., cell passage number). Normalize data to internal controls (e.g., housekeeping genes in qPCR) and report IC50_{50} values with 95% confidence intervals from ≥3 independent replicates .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight333.39 g/mol
Key 1H-NMR^1 \text{H-NMR} Signalsδ 7.8 ppm (indole H-4), δ 3.6 ppm (N-CH3_3)
LogP (Predicted)3.2 ± 0.3 (SwissADME)
Cytotoxicity (IC50_{50})12.5 µM (HeLa), 25.3 µM (MCF-7)

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